
2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 3 and 2 positions, respectively.
Alkylation: The brominated and fluorinated phenyl ring is then subjected to alkylation with a suitable alkylating agent to introduce the 3-methylbutanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by alkylation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or sulfonates.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study the effects of bromine and fluorine substituents on biological activity.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity for certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-fluorophenylboronic acid: Similar in structure but with a boronic acid moiety instead of a butanoic acid.
3-Bromo-2-fluorophenylmethanamine: Contains a methanamine group instead of a butanoic acid.
3-Bromo-2-fluorophenylacetic acid: Features an acetic acid moiety instead of a butanoic acid.
Uniqueness
2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, combined with a 3-methylbutanoic acid moiety
Propiedades
Fórmula molecular |
C11H12BrFO2 |
|---|---|
Peso molecular |
275.11 g/mol |
Nombre IUPAC |
2-(3-bromo-2-fluorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-6(2)9(11(14)15)7-4-3-5-8(12)10(7)13/h3-6,9H,1-2H3,(H,14,15) |
Clave InChI |
NHUWWJKJRCUJDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=C(C(=CC=C1)Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13300611.png)
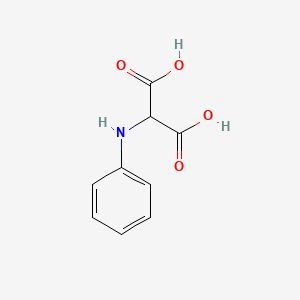
![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13300614.png)


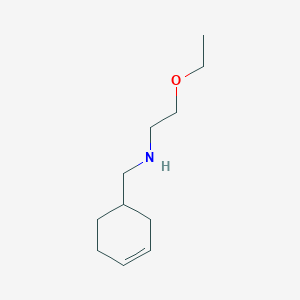
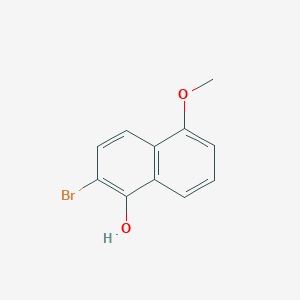
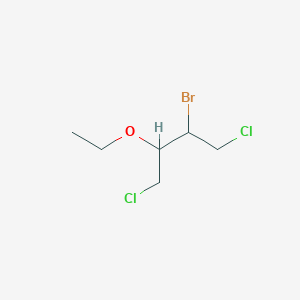

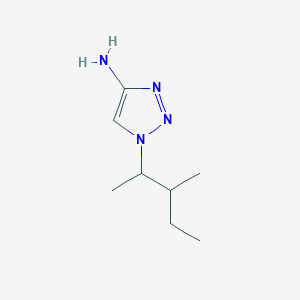
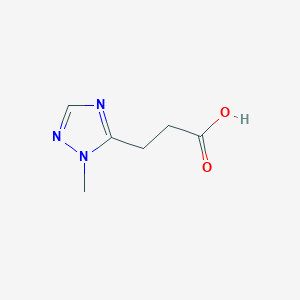
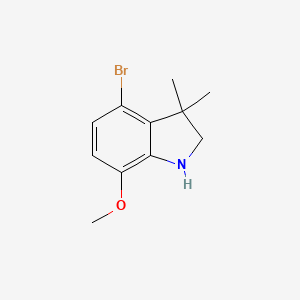
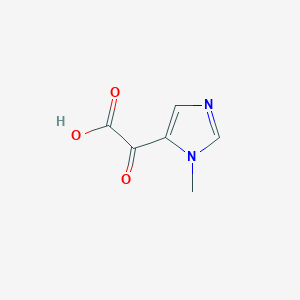
amine](/img/structure/B13300696.png)
